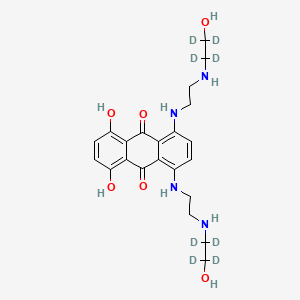

Mitoxantrone-d8

Vue d'ensemble

Description

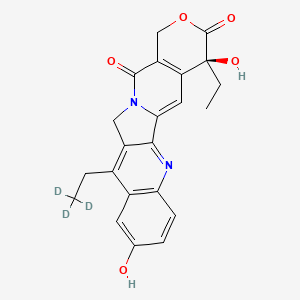

Mitoxantrone-d8 is an internal standard for the quantification of mitoxantrone . It’s an inhibitor of DNA topoisomerase IIα and HIV-1 integrase . It intercalates into DNA in a cell-free assay when used at a concentration of 2 µM, inhibits DNA synthesis, and induces DNA-protein crosslinks in vitro in a concentration-dependent manner .

Molecular Structure Analysis

Mitoxantrone-d8 is a type II topoisomerase inhibitor; it disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II .Chemical Reactions Analysis

Mitoxantrone-d8 is a synthetic compound used as a second-line chemotherapeutic drug for prostate cancer . It has been reported to trigger immunogenic cell death (ICD) in animal model studies .Physical And Chemical Properties Analysis

Mitoxantrone-d8 has a molecular weight of 452.53 and a chemical formula of C22H20D8N4O6 . It is soluble in DMSO and methanol .Applications De Recherche Scientifique

Anticancer Activity Enhancement

Mitoxantrone (MIT), a chemotherapeutic agent, shows promising anticancer efficacy. Liu et al. (2016) demonstrated that MIT-loaded F68–VES polymer micelles effectively deliver MIT and significantly improve its potency in cancer therapy, especially in breast cancer cell lines (Liu et al., 2016).

DNA Interaction Studies

Dogra et al. (2014) explored MIT's binding to deoxyhexanucleotides sequence d-(ATCGAT)2. They found that MIT forms complexes with the hexanucleotide, providing insights into its pharmacological action in cancer treatment (Dogra et al., 2014).

Immune System Modulation in Multiple Sclerosis

Neuhaus et al. (2005) discussed MIT's role in treating multiple sclerosis (MS), highlighting its immunosuppressive effects on lymphocytes and dendritic cells (Neuhaus et al., 2005).

Broad Molecular Interactions

Evison et al. (2016) provided a comprehensive overview of MIT's pharmacology, noting its interactions with various biological macromolecules beyond its established role as a DNA topoisomerase II poison (Evison et al., 2016).

Chromatin and Histone Protein Binding

Hajihassan and Rabbani-Chadegani (2009) investigated MIT's binding affinity to chromatin, DNA, and histones, indicating a higher binding affinity to chromatin compared to DNA, which suggests the significant role of histone proteins in MIT-chromatin interactions (Hajihassan & Rabbani-Chadegani, 2009).

Drug-Membrane Interactions

Enache, Toader, and Enache (2016) reviewed the physicochemical interactions between MIT and surfactants, providing insights into its drug-membrane interactions, which is crucial for understanding its delivery and efficacy in cancer treatment (Enache, Toader, & Enache, 2016).

Mechanism of Action Overview

Fox (2004) described MIT's mechanism of action in treating multiple sclerosis, highlighting its rapid tissue uptake and diverse immune-modulating effects (Fox, 2004).

Photodynamic Therapy in Breast Cancer

Li et al. (2017) studied MIT's role in overcoming multidrug resistance in breast cancer via photodynamic therapy, demonstrating its potential in enhancing therapeutic effectiveness (Li et al., 2017).

Mécanisme D'action

Target of Action

Mitoxantrone-d8 primarily targets DNA and topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . It also targets the Ubiquitin-Specific Peptidase 11 (USP11), an enzyme that interacts with the DNA damage repair protein BRCA2 .

Mode of Action

Mitoxantrone-d8 is a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and inhibits topoisomerase II . Furthermore, it binds DNA in intact cells by a non-intercalative, electrostatic interaction, inducing both protein-associated and non-protein-associated DNA strand scissions .

Biochemical Pathways

Mitoxantrone-d8 affects the Wnt/β-catenin signaling pathway, which is involved in cell growth, organ formation, stem cell renewal, cell cycle progression, and survival . The drug’s interaction with this pathway contributes to its antitumor effects.

Pharmacokinetics

It is known that abnormal liver function can lead to decreased rates of total body mitoxantrone clearance, suggesting a possible need for dose reduction in patients with severe liver dysfunction . The most important route of mitoxantrone elimination is fecal .

Result of Action

The molecular and cellular effects of Mitoxantrone-d8’s action include modifications of DNA’s structural and nanomechanical properties, which interfere with the cell proliferation process . It also induces apoptosis and inhibits cell proliferation .

Action Environment

The action, efficacy, and stability of Mitoxantrone-d8 can be influenced by environmental factors. For instance, serum albumin can trigger intracellular release of mitoxantrone from its bound state, leading to sustained release of the drug into tumorigenic cells . Additionally, the drug’s interaction with DNA and its antitumor effects can be enhanced by the presence of histone proteins .

Safety and Hazards

Orientations Futures

Mitoxantrone-d8 is currently used for the treatment of secondary progressive, progressive relapsing, or worsening relapsing-remitting multiple sclerosis . With the development of higher efficacy therapies and emerging data showing the potential positive long-term impact of these therapies when started earlier in the disease course, many clinicians have shifted to an early aggressive treatment approach in which patients are initially started on a higher efficacy DMT .

Propriétés

IUPAC Name |

1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZJGLLVHKMTCM-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662132 | |

| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189974-82-0 | |

| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

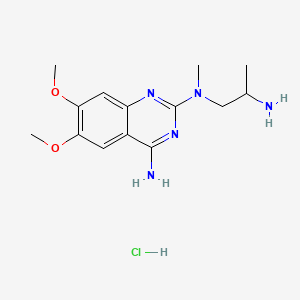

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

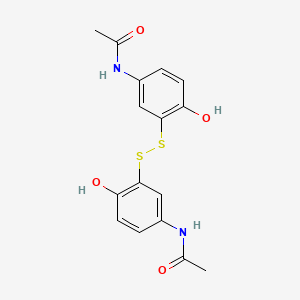

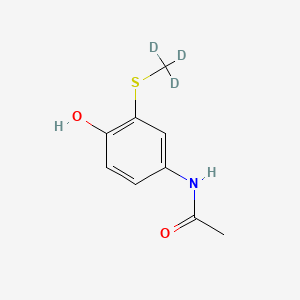

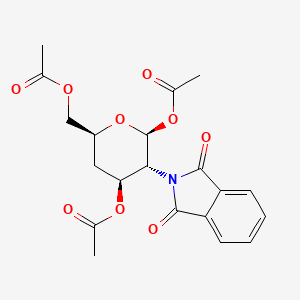

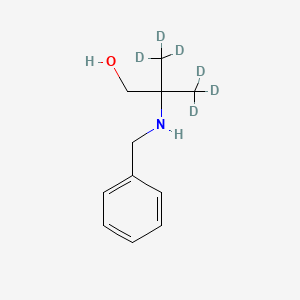

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.